1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene
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Overview
Description
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a phenylbutenyl group, and a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane, followed by treatment with ethylenechlorohydrin to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane. This intermediate is then reacted with piperidine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiazoles: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: These compounds are known for their antiviral, anti-inflammatory, and anticancer activities.
Uniqueness: 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
649556-20-7 |
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Molecular Formula |
C23H21Cl |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
1-chloro-4-[4-(2-methylphenyl)-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C23H21Cl/c1-18-8-5-6-9-19(18)12-7-13-23(20-10-3-2-4-11-20)21-14-16-22(24)17-15-21/h2-6,8-11,13-17H,7,12H2,1H3 |
InChI Key |
TUBRZGLGPYHSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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